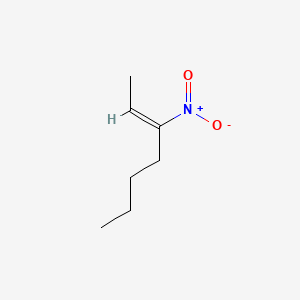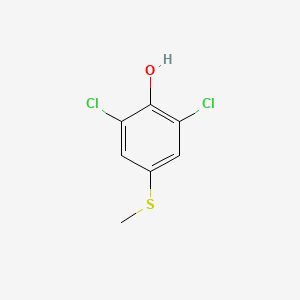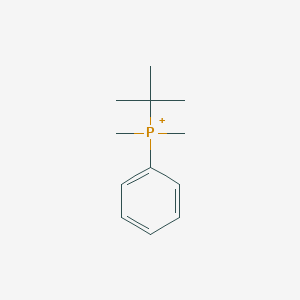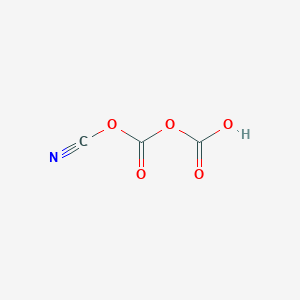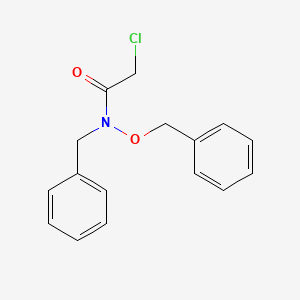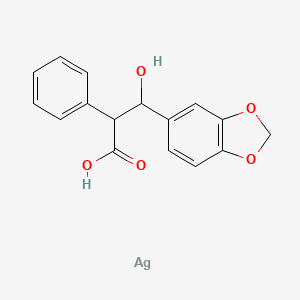
n-Heptylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It consists of a cyclopentane ring attached to a heptyl group. This compound is part of the alkane family and is characterized by its saturated carbon-hydrogen bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Heptylcyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane with heptyl halides under the presence of a strong base . This reaction typically requires anhydrous conditions and a suitable solvent such as ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of heptyl-substituted cyclopentadienes. This process uses metal catalysts such as palladium or platinum under high pressure and temperature conditions .
化学反応の分析
Types of Reactions
n-Heptylcyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated cyclopentanes.
科学的研究の応用
n-Heptylcyclopentane has various applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a component in lubricants .
作用機序
The mechanism of action of n-Heptylcyclopentane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
類似化合物との比較
Similar Compounds
Cyclopentane: A simpler compound with a five-membered ring and no heptyl group.
Heptane: A straight-chain alkane with seven carbon atoms.
Methylcyclopentane: A cyclopentane ring with a methyl group attached.
Uniqueness
n-Heptylcyclopentane is unique due to its combination of a cyclopentane ring and a heptyl group, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it useful in different applications .
特性
CAS番号 |
5617-42-5 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
heptylcyclopentane |
InChI |
InChI=1S/C12H24/c1-2-3-4-5-6-9-12-10-7-8-11-12/h12H,2-11H2,1H3 |
InChIキー |
BOFNAOHMSHEKQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



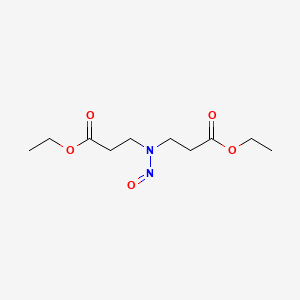
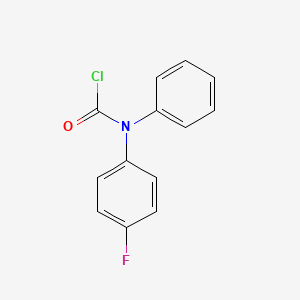
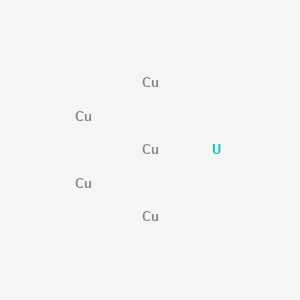
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
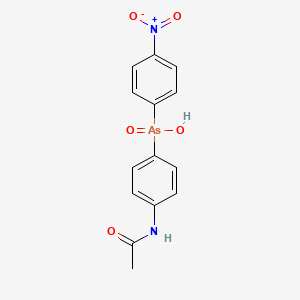
![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
